8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the oxidative cyclization of pyrimidinylhydrazines with aryl aldehydes. One common method uses iodobenzene diacetate in methanol as the oxidizing agent . The reaction conditions are generally mild, and the yields are excellent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: Using reagents like iodobenzene diacetate.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other groups using nucleophilic substitution reactions.
Common reagents include iodobenzene diacetate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of herbicidal drugs due to its stable triazolopyrimidine scaffold.
Mechanism of Action
The mechanism of action of 8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound fits into the active site of CDK2 through hydrogen bonding, which disrupts the enzyme’s activity.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, but 8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific halogen substitutions, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H8BrClN4 |
---|---|
Molecular Weight |
323.57 g/mol |
IUPAC Name |
8-bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C12H8BrClN4/c1-7-4-2-3-5-8(7)11-16-12-9(13)10(14)15-6-18(12)17-11/h2-6H,1H3 |
InChI Key |
XBQWVJJOQCFUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=NC(=C(C3=N2)Br)Cl |
Origin of Product |
United States |
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